

Technical Support Center: (3-(3-Bromophenylsulfonamido)phenyl)boronic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (3-(3-Bromophenylsulfonamido)phenyl)boronic acid

Cat. No.: B1519966

[Get Quote](#)

Introduction

(3-(3-Bromophenylsulfonamido)phenyl)boronic acid is a specialized bifunctional reagent, valuable as a building block in medicinal chemistry and materials science, most notably in Suzuki-Miyaura cross-coupling reactions.^[1] Its utility is predicated on its chemical integrity. However, like most arylboronic acids, this compound is susceptible to specific degradation pathways that can compromise experimental outcomes.^[2] This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the stability, storage, and troubleshooting of this reagent, ensuring its optimal performance in your applications.

Section 1: Compound Data Sheet

For quick reference, the key chemical and physical properties of **(3-(3-Bromophenylsulfonamido)phenyl)boronic acid** are summarized below.

Property	Value	Reference
CAS Number	913835-31-1	[3] [4]
Molecular Formula	C ₁₂ H ₁₁ BBrNO ₄ S	[4] [5]
Molecular Weight	356.00 g/mol	[4]
IUPAC Name	[3-[(3-bromophenyl)sulfonylamino]phenyl]boronic acid	
Typical Form	Solid (Powder/Crystals)	[6]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid (3-(3-Bromophenylsulfonamido)phenyl)boronic acid?

To maximize the shelf-life of the solid compound, it should be stored in a cool, dark, and dry environment under an inert atmosphere.[\[2\]](#)

- Temperature: Store in a refrigerator at 2-8 °C. For enhanced stability over many months or years, storage in a freezer at -20 °C is recommended.[\[2\]](#)
- Atmosphere: The compound should be stored under a dry, inert atmosphere such as argon or nitrogen.[\[2\]](#) This minimizes exposure to both moisture and oxygen, which can initiate degradation pathways.
- Light: Keep the container in a dark location, as light can potentially accelerate oxidative degradation.[\[7\]](#)
- Container: Use a tightly sealed vial. For best practice, the bulk container should be opened as infrequently as possible. Consider aliquoting the reagent into smaller, single-use vials for daily experimental needs.

Q2: My experiment was unsuccessful. How can I determine if my boronic acid has degraded?

Degradation of arylboronic acids typically follows three main pathways: protodeboronation, oxidation, and boroxine formation.[\[2\]](#) You can use analytical techniques to screen for the byproducts of these processes.

- Protodeboronation: This is the cleavage of the C–B bond, which is replaced by a C–H bond. [\[2\]](#) The resulting byproduct would be 3-bromophenylsulfonamido)benzene. This can be detected by LC-MS or ^1H NMR spectroscopy by looking for the disappearance of the boronic acid signals and the appearance of the new arene. This process is accelerated in aqueous or protic media.[\[2\]\[8\]](#)
- Oxidation: Boronic acids can be oxidized to phenols, especially in the presence of air or other oxidants.[\[2\]\[9\]](#) The byproduct would be a hydroxylated derivative. This is a major concern in biological applications where oxidative stress may be present.[\[10\]](#)
- Boroxine Formation: In the solid state or in anhydrous conditions, three molecules of the boronic acid can dehydrate to form a stable six-membered cyclic anhydride called a boroxine.[\[11\]\[12\]](#) While often reversible upon addition of water, its formation complicates accurate weighing and stoichiometry, as the molecular weight of the boroxine is different from the sum of three monomeric acid units.[\[2\]](#) ^{11}B NMR spectroscopy is an excellent tool to characterize this, as the boronic acid and boroxine will have distinct chemical shifts.

Q3: What is a boroxine and how does its formation affect my experiments?

A boroxine is the trimeric anhydride of a boronic acid, formed by the removal of three molecules of water from three molecules of the acid.[\[11\]](#) This is a common equilibrium state for many boronic acids in the solid form.[\[12\]](#)

- Impact on Stoichiometry: If you weigh out the compound assuming it is 100% the monomeric boronic acid (MW = 356.00 g/mol), but a significant portion exists as the boroxine, you will be adding fewer molar equivalents of the active boron species to your reaction than intended. This can lead to lower yields and incomplete reactions.

- Reversibility: The formation of boroxine is typically a reversible process.[\[2\]](#) Dissolving the compound in a suitable solvent containing water will usually hydrolyze the boroxine back to the monomeric boronic acid. However, this equilibrium can be slow and may require stirring or gentle heating. For quantitative applications, it's crucial to ensure this conversion is complete before use.

Q4: I need to make a stock solution. What solvents are recommended and how should the solution be stored?

Boronic acids show good solubility in many polar organic solvents like THF, dioxane, acetone, and DMF.[\[13\]](#) However, storing boronic acids in solution is generally not recommended for long periods due to the increased risk of degradation, particularly protodeboronation.

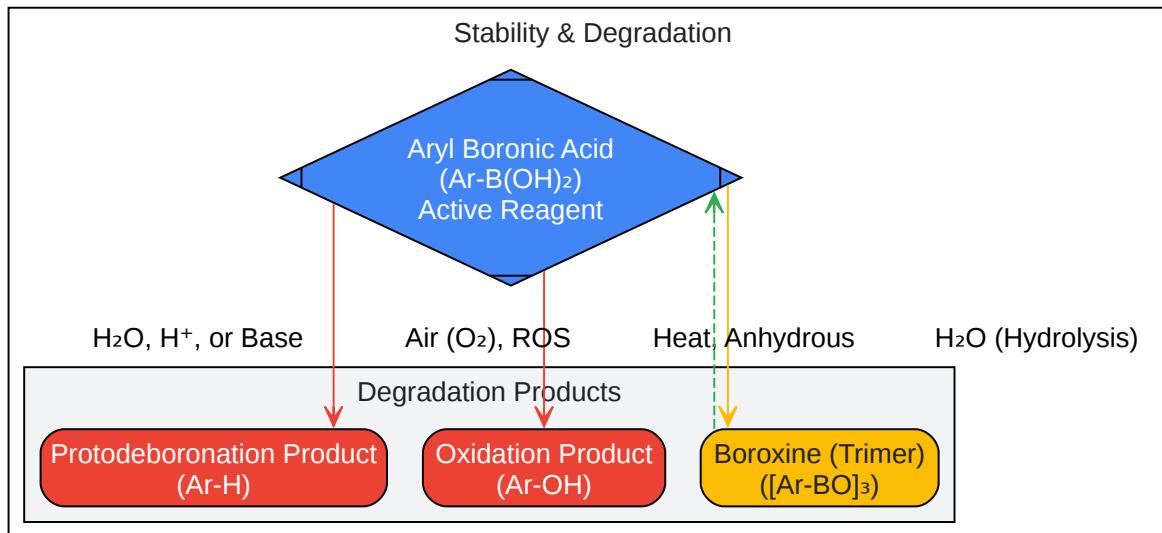
- Solvent Choice: For immediate use, a high-purity, anhydrous aprotic solvent is best.
- Storage of Solutions: If a stock solution must be prepared, it should be used as quickly as possible. Store it under an inert atmosphere (argon or nitrogen) at low temperature (2-8 °C or -20 °C). Avoid aqueous or protic solvents (like methanol) for storage, as they will accelerate protodeboronation.[\[2\]](#)

Section 3: Troubleshooting Guide

Observed Problem	Potential Cause	Recommended Solution & Explanation
Low or no yield in Suzuki-Miyaura coupling.	Protodeboronation: The C-B bond has been cleaved, rendering the reagent inactive for cross-coupling. ^[2]	Verify Reagent Integrity: Use a fresh vial of the boronic acid. Handle the reagent under an inert atmosphere, especially during reaction setup. Consider a Boronate Ester: For reactions sensitive to degradation, convert the boronic acid to a more stable derivative, such as a pinacol ester, which is less prone to protodeboronation. ^[8]
Inconsistent reaction yields between batches.	Boroxine Formation: The solid reagent is an unknown mixture of the boronic acid monomer and its boroxine trimer, leading to inaccurate molar calculations. ^[12]	Standardize Pre-treatment: Before weighing, dissolve the solid in a minimal amount of a solvent like THF, add a small amount of water to hydrolyze the boroxine, and then remove the solvent in vacuo to obtain the monomeric form. Alternatively, analyze a sample by ¹¹ B NMR to estimate the monomer-to-boroxine ratio and adjust the mass accordingly.
Compound appears clumpy, discolored, or oily.	Moisture Absorption & Oxidation: The compound has likely been exposed to atmospheric moisture and/or oxygen, leading to hydrolysis, clumping, and oxidative degradation. ^{[2][14]}	Discard and Replace: Do not use the compromised reagent. Obtain a fresh, sealed batch and implement stricter storage and handling protocols as outlined in the FAQs and protocols below.
Difficulty dissolving the solid reagent.	Incorrect Solvent Choice or Boroxine Presence: The	Optimize Solvation: Test solubility in small-scale with

solvent may be inappropriate, or the boroxine form may have different solubility characteristics. recommended solvents (e.g., THF, DMF, Dioxane).[13] If solubility is still an issue, gentle warming or sonication may help. Ensure the boroxine has been hydrolyzed back to the more soluble monomeric acid.

Section 4: Key Experimental Protocols & Workflows


Protocol 1: Recommended Aliquoting and Long-Term Storage

This protocol minimizes degradation of the bulk reagent supply.

- Preparation: Move the sealed primary container of **(3-(3-Bromophenylsulfonamido)phenyl)boronic acid** and the required number of small (e.g., 1.5 mL) amber glass vials into an inert atmosphere glovebox. If a glovebox is unavailable, create a dry, inert atmosphere in a glove bag flushed with argon or nitrogen.
- Equilibration: Allow the primary container to warm to ambient temperature inside the inert atmosphere for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.[7]
- Aliquoting: Carefully dispense the desired amount of the solid (e.g., 25-50 mg) into each small vial.
- Sealing: Tightly cap each vial. For extra protection, wrap the cap threads with parafilm.
- Backfilling: Backfill each vial with argon or nitrogen before the final, tight seal.
- Storage: Label each aliquot with the compound name, date, and mass. Store the vials in a freezer (-20 °C) inside a secondary container with desiccant.

Workflow: Visualizing Key Degradation Pathways

The primary routes of degradation for arylboronic acids are critical to understand for troubleshooting experimental failures. The following diagram illustrates these pathways.

[Click to download full resolution via product page](#)

Caption: Major degradation pathways for arylboronic acids.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. cenmed.com [cenmed.com]

- 4. (3-(3-Bromophenylsulfonamido)phenyl)boronic acid | C12H11BBrNO4S | CID 44119352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-(3-BROMOPHENYLSULFONAMIDO)PHENYLBORONIC ACID [chemicalbook.com]
- 6. 3-Bromophenylboronic acid = 95 89598-96-9 [sigmaaldrich.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. d-nb.info [d-nb.info]
- 14. laballey.com [laballey.com]
- To cite this document: BenchChem. [Technical Support Center: (3-(3-Bromophenylsulfonamido)phenyl)boronic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1519966#stability-and-storage-of-3-3-bromophenylsulfonamido-phenyl-boronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com